molecular formula C40H36OP2 B3336196 Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether CAS No. 205497-64-9

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether

Cat. No.: B3336196
CAS No.: 205497-64-9
M. Wt: 594.7 g/mol
InChI Key: QWVPCSCVFCSULE-UHFFFAOYSA-N
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Description

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is a chemical compound with the molecular formula C40H36OP2. It is a diphosphine ligand used in various chemical reactions, particularly in inorganic and organometallic chemistry. This compound is known for its wide bite angle, which makes it a versatile ligand in catalysis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :

    Preparation of the Lithium Salt: Diphenyl ether is reacted with n-butyllithium in hexane at -78°C to form the lithium salt.

    Addition of Chlorodiphenylphosphine: The lithium salt is then reacted with chlorodiphenylphosphine at room temperature to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and other electrophiles are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, distinguishing it from other similar compounds .

Properties

IUPAC Name

[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVPCSCVFCSULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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